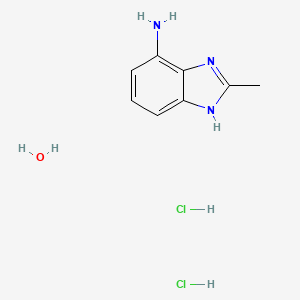
2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate; 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate” is a chemical compound with the molecular formula C8H9N3.2ClH.H2O . It is a solid substance and its IUPAC name is 2-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride hydrate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2 . This code provides a specific string representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 238.12 .科学研究应用
2-MBD has been used in a variety of scientific research applications. It has been used in drug synthesis as a precursor for the synthesis of several drug compounds, including the anti-inflammatory drugs naproxen and ibuprofen. It has also been used in biochemical studies to study the effects of various compounds on enzyme activity and in physiological studies to study the effects of compounds on the body.
作用机制
2-MBD acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX, 2-MBD prevents the formation of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
2-MBD has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-ulcerogenic effects, meaning that it can reduce the formation of ulcers in the stomach. In addition, 2-MBD has been shown to have antioxidant effects, meaning that it can protect cells from damage caused by free radicals.
实验室实验的优点和局限性
2-MBD is a relatively safe compound to use in laboratory experiments. It is relatively non-toxic and has few side effects. However, it is important to note that it is not approved for use in humans and should only be used in laboratory experiments. In addition, 2-MBD is a relatively expensive compound and is not widely available.
未来方向
There are a number of potential future directions for 2-MBD research. One potential direction is to further study its mechanism of action and its effects on various biochemical and physiological processes. Another potential direction is to explore its potential use in the synthesis of new drugs or other compounds. Additionally, further research into the safety and efficacy of 2-MBD in humans could lead to its potential use as a therapeutic agent. Finally, further research into the advantages and limitations of 2-MBD in laboratory experiments could lead to more efficient and cost-effective use of the compound.
合成方法
2-MBD can be synthesized by reacting 1-methyl-2-benzimidazolamine with hydrochloric acid in aqueous solution. The reaction produces a white solid that is then filtered and washed with aqueous sodium chloride solution. The white solid is then dried and recrystallized from ethanol to produce 2-MBD dihydrochloride hydrate.
安全和危害
属性
IUPAC Name |
2-methyl-1H-benzimidazol-4-amine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFSNGMQCXHUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

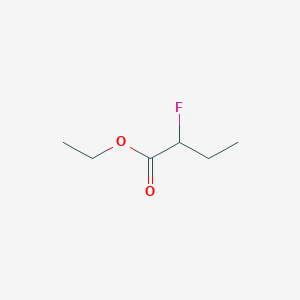
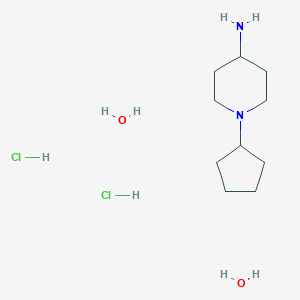
![(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351720.png)
![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)


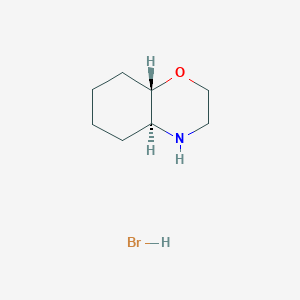
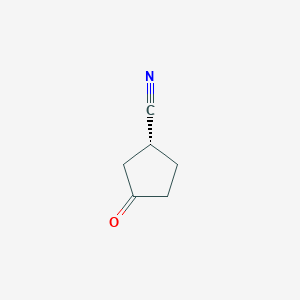
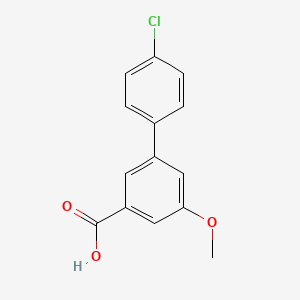
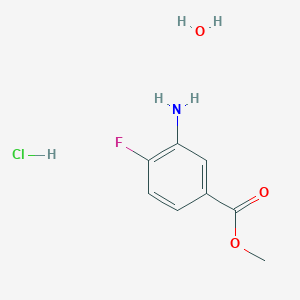
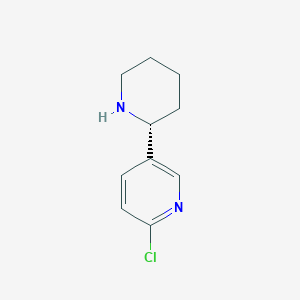
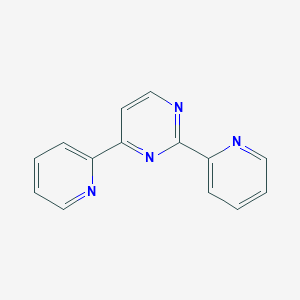
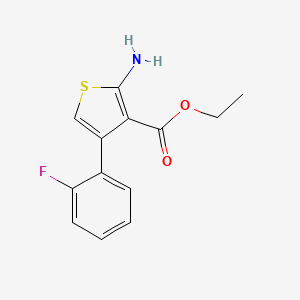
![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)